molecular formula C10H8N2O3 B13166193 Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate

Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B13166193
M. Wt: 204.18 g/mol
InChI Key: OSQZTBGJXGFQJD-UHFFFAOYSA-N
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Description

Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3. It belongs to the class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,5-a]pyridine core. Subsequent formylation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.

    Medicine: Explored for its potential as an anti-cancer agent and in drug discovery.

    Industry: Utilized in the development of optoelectronic devices and sensors

Mechanism of Action

The mechanism of action of Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including materials science and pharmaceuticals .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-8(5-13)11-6-12(9)4-7/h2-6H,1H3

InChI Key

OSQZTBGJXGFQJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)C=O

Origin of Product

United States

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